3'-Methyl-3'-deoxyguanosine

説明

Contextualization within Modified Nucleoside Chemistry

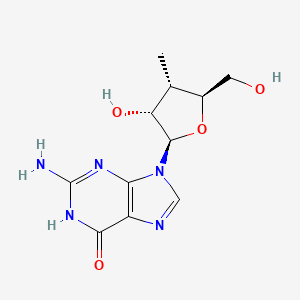

Modified nucleosides are structural analogs of the canonical nucleosides (adenosine, guanosine (B1672433), cytidine, thymidine (B127349), and uridine) that form the building blocks of nucleic acids, DNA and RNA. These modifications can occur on the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. 3'-Methyl-3'-deoxyguanosine is characterized by two key alterations to the standard guanosine structure: the presence of a methyl group at the 3' position of the deoxyribose sugar and the absence of a hydroxyl group at the same position, hence the "deoxy" designation.

The synthesis of this compound can be achieved through a multi-step chemical process starting from 2'-deoxyguanosine (B1662781). nih.govoup.com This involves protecting various functional groups, introducing the methyl group at the 3' position, and then deprotecting to yield the final product. nih.govoup.com The introduction of a methyl group in place of a hydroxyl group at the 3' position of the deoxyribose sugar has profound implications for its chemical properties and biological activity. This modification prevents the formation of the phosphodiester bond that is essential for the elongation of nucleic acid chains by DNA and RNA polymerases.

A variety of modified nucleosides have been synthesized for research and therapeutic purposes. acs.orgresearchgate.net These include analogs with alterations at different positions on the sugar ring, such as 2'-methyl or 4'-methyl modifications, and changes to the nucleobase itself. nih.gov For instance, the introduction of a methyl group at different positions on the sugar of an adenosine (B11128) nucleoside has been shown to result in significant differences in biological activity. nih.gov

Overview of Significance in Genomics and Molecular Biology

The unique structure of this compound makes it a valuable tool in genomics and molecular biology. Its primary significance lies in its function as a chain terminator in nucleic acid synthesis. By incorporating this modified nucleoside into a growing DNA or RNA strand, the absence of a 3'-hydroxyl group halts further elongation by polymerases. This property is fundamental to various molecular biology techniques.

One of the most significant applications of chain-terminating nucleoside analogs is in DNA sequencing. While the classic Sanger sequencing method traditionally uses dideoxynucleotides (ddNTPs), the principle of chain termination is the same. The controlled interruption of DNA synthesis allows for the generation of DNA fragments of varying lengths, which can then be separated by size to determine the sequence of the original DNA template.

In the realm of genomics, modified nucleosides are crucial for studying DNA damage and repair. For example, O6-Methyl-2'-deoxyguanosine is a common DNA lesion that can lead to mutations if not repaired. acs.org Researchers synthesize oligonucleotides containing specific modifications like this to investigate the mechanisms of DNA repair enzymes and the structural consequences of such damage on the DNA double helix. acs.org Furthermore, the study of how DNA polymerases interact with modified nucleotides provides insights into the fidelity of DNA replication and the mechanisms of mutagenesis. nih.govnih.gov

The presence of modified nucleosides can also influence gene expression. For instance, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a product of oxidative DNA damage, has been implicated in the epigenetic regulation of gene expression. nih.govbiorxiv.org The study of how such modifications affect DNA structure and protein interactions is an active area of research.

Historical Development of Research on Methylated Deoxyguanosine Analogs

Research into methylated deoxyguanosine analogs has a rich history, driven initially by the desire to understand the chemical basis of mutagenesis and carcinogenesis. Early studies focused on the effects of alkylating agents, which were known to methylate DNA bases, particularly guanine (B1146940). nih.govoup.com The identification of various methylated guanine derivatives in DNA treated with these agents spurred interest in synthesizing these compounds to study their properties and biological effects. nih.govoup.com

The development of synthetic methodologies to create specific methylated deoxyguanosine analogs was a critical step. For instance, the synthesis of 3-methyl-2'-deoxyguanosine was reported, and its hydrolytic instability was noted, highlighting the significant impact of methylation on the glycosidic bond. nih.govoup.com This instability is a key factor in the formation of apurinic sites in DNA, which are a form of DNA damage. oup.com

Over the years, the focus of research expanded from simply identifying and characterizing these adducts to utilizing them as tools in molecular biology. The ability to synthesize oligonucleotides with site-specifically incorporated methylated deoxyguanosine analogs has been instrumental in a wide range of studies. nih.gov These studies include detailed investigations into the mechanisms of DNA repair enzymes, the structural impact of these lesions on DNA duplexes, and their effects on DNA replication and transcription. acs.orgnih.gov

The evolution of antiviral therapies has also heavily relied on the development of nucleoside analogs, including methylated versions. nih.govresearchgate.net The principle of chain termination, as exemplified by this compound, is a cornerstone of many antiviral drugs. While not all methylated deoxyguanosine analogs have become drugs, the foundational research in this area has contributed to the broader field of medicinal chemistry and the design of novel therapeutic agents. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMRHFMVVSLFRL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization Strategies for 3 Methyl 3 Deoxyguanosine

Chemical Synthesis Pathways and Methodological Advancements

The chemical synthesis of 3'-Methyl-3'-deoxyguanosine presents a multi-step challenge, requiring careful control of stereochemistry and the use of protective group strategies to ensure the desired product is obtained with high fidelity. General approaches often involve the synthesis of a suitably modified sugar moiety followed by glycosylation with a protected guanine (B1146940) base.

Stereoselective Synthesis Approaches for Nucleoside Analogs

The stereoselective synthesis of nucleoside analogs, including those with modifications at the 3'-position, is a cornerstone of medicinal and biological chemistry. While specific literature detailing the stereoselective synthesis of this compound is not abundant, the methodologies applied to similar 3'-C-methylated nucleosides provide a clear roadmap.

A common strategy involves the preparation of a key intermediate, a branched-chain sugar, which is then elaborated into the final nucleoside. For instance, the synthesis of 3'-C-methylribonucleosides has been achieved starting from a common precursor like 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. This precursor can be converted into a protected 3-C-methyl-D-ribofuranose derivative, which is then condensed with a protected nucleic acid base.

Radical deoxygenation is another key transformation in the synthesis of deoxy-modified nucleosides. Starting from a 3'-C-methyl ribonucleoside derivative, the 2'-hydroxyl group can be selectively removed to yield the corresponding 2',3'-dideoxy-3'-C-methyl nucleoside. This approach highlights the importance of having a reliable method to first synthesize the corresponding ribonucleoside.

The synthesis of 3'-amino-3'-deoxyguanosine (B1384342) from guanosine (B1672433) also offers valuable insights into the manipulation of the 3'-position. These syntheses often involve the formation of a 2',3'-epoxide intermediate from a protected guanosine derivative, followed by regioselective opening of the epoxide to introduce the desired functionality at the 3'-position. A similar strategy could be envisioned for the introduction of a methyl group, potentially through the use of an appropriate organometallic reagent.

Key steps and intermediates in a hypothetical stereoselective synthesis of this compound, based on analogous syntheses, are outlined in the table below.

| Step | Description | Key Reagents/Intermediates |

| 1 | Protection of Guanosine | Acetic anhydride, Dimethylformamide dineopentyl acetal |

| 2 | Formation of a 3'-keto intermediate | Oxidation of the 3'-hydroxyl group |

| 3 | Introduction of the 3'-methyl group | Grignard reaction (e.g., with methylmagnesium bromide) or other organometallic addition |

| 4 | Stereoselective reduction of the 2'-hydroxyl group | Radical deoxygenation (e.g., Barton-McCombie deoxygenation) |

| 5 | Deprotection | Ammonia, Sodium methoxide |

Incorporation Techniques into Oligonucleotide Structures

The site-specific incorporation of modified nucleosides like this compound into synthetic oligonucleotides is crucial for studying their effects on nucleic acid structure and function. The phosphoramidite (B1245037) method is the gold standard for solid-phase oligonucleotide synthesis and is readily adaptable for the inclusion of modified building blocks.

To incorporate this compound into an oligonucleotide, it must first be converted into a phosphoramidite derivative. This involves a series of protection and activation steps:

Protection of the Exocyclic Amine: The N2-amino group of the guanine base is typically protected with a base-labile group such as isobutyryl (ibu) or dimethylformamidine (dmf).

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group, which allows for monitoring of coupling efficiency during solid-phase synthesis.

Phosphitylation of the 3'-Hydroxyl Group: The key step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.

Once the this compound phosphoramidite is synthesized and purified, it can be used in a standard automated DNA/RNA synthesizer. During the synthesis cycle, the phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. The coupling is followed by capping, oxidation, and detritylation steps to prepare for the next coupling cycle.

Enzymatic Synthesis of this compound Precursors

Enzymatic synthesis offers a powerful and often more stereoselective alternative to chemical synthesis for the preparation of nucleosides and their precursors. researchgate.net Enzymes such as nucleoside phosphorylases (NPs) and kinases can be employed in cascade reactions to build modified nucleosides from simpler starting materials. nih.gov

Nucleoside phosphorylases catalyze the reversible phosphorolysis of the glycosidic bond of a nucleoside to form a sugar-1-phosphate and a free nucleobase. This reversibility can be exploited to synthesize new nucleosides by providing a modified sugar-1-phosphate and a desired base. A potential enzymatic route to a precursor of this compound could involve:

Synthesis of 3-deoxy-3-methyl-ribose-1-phosphate: This modified sugar phosphate (B84403) would be the key substrate. Its synthesis would likely require a separate chemical or enzymatic pathway.

Nucleoside Phosphorylase-catalyzed Glycosylation: A purine (B94841) nucleoside phosphorylase (PNP) could then catalyze the reaction between 3-deoxy-3-methyl-ribose-1-phosphate and guanine to form 3'-deoxy-3'-methylguanosine.

The table below summarizes some enzymes that could be relevant in the enzymatic synthesis of modified guanosine nucleosides.

| Enzyme Class | Function | Potential Application for this compound Synthesis |

| Nucleoside Phosphorylases | Catalyze the formation of the glycosidic bond | Glycosylation of guanine with a pre-synthesized 3-deoxy-3-methyl sugar phosphate. |

| Nucleoside Kinases | Phosphorylate the 5'-hydroxyl group of nucleosides | Conversion of this compound to its 5'-monophosphate derivative. |

| Transglycosylases | Transfer a sugar moiety from one nucleoside to another base | Synthesis of this compound from a donor nucleoside and guanine. |

The high stereo- and regioselectivity of enzymatic reactions can circumvent the need for extensive protecting group manipulations, often leading to more efficient and environmentally friendly synthetic routes. researchgate.net

Design and Synthesis of Functionalized this compound Derivatives for Research

The introduction of functional groups onto the this compound scaffold can provide valuable tools for a wide range of research applications, including the study of DNA-protein interactions, nucleic acid diagnostics, and the development of therapeutic agents. These functionalized derivatives can act as probes, reporters, or carry specific payloads.

The design of such derivatives often focuses on modifying either the guanine base or the sugar moiety. For instance, fluorescent dyes can be attached to the nucleobase to create probes for monitoring nucleic acid hybridization or conformational changes. The synthesis of such derivatives would typically involve the preparation of a this compound analog with a reactive handle, such as an amino or carboxyl group, on the guanine base. This handle can then be coupled to the desired functional molecule.

The synthesis of 8-styryl-2'-deoxyguanosine derivatives as solvatochromic fluorescent probes provides a relevant example of how the guanine base can be modified to impart new properties. documentsdelivered.com A similar strategy could be applied to this compound, where a styryl or other conjugated system is introduced at the C8 position of the guanine ring.

The following table outlines potential functionalized derivatives of this compound and their research applications.

| Functional Group | Position of Modification | Potential Research Application |

| Fluorescent Dye | C8 of Guanine | Probing DNA structure and dynamics; Fluorescence resonance energy transfer (FRET) studies. |

| Biotin | 5'-terminus of an oligonucleotide containing the analog | Affinity purification of interacting proteins or nucleic acids. |

| Cross-linking Agent | N2 of Guanine | Covalent capture of DNA-protein complexes for structural studies. |

| Click Chemistry Handle (e.g., alkyne or azide) | Sugar or Base | Facile and specific conjugation to a wide variety of molecules. |

The synthesis of these derivatives would leverage the chemical and enzymatic methods described previously, combined with standard bioconjugation techniques to attach the desired functional moiety.

Molecular Stability and Reactivity Mechanisms of 3 Methyl 3 Deoxyguanosine

Investigations into Glycosidic Bond Lability and Hydrolysis Kinetics

The most striking feature of 3-methyl-2'-deoxyguanosine is the exceptional lability of its glycosidic bond. ptbioch.edu.pl This instability is a direct consequence of methylation at the N-3 position of the guanine (B1146940) moiety. oup.com Research has shown that this modification introduces the highest destabilizing effect on the glycosidic bond among all naturally occurring structural units in nucleic acids. oup.com

The rate of hydrolytic cleavage of the glycosidic bond in 3-methyl-2'-deoxyguanosine is highly dependent on pH. oup.com Studies measuring the hydrolysis rates at 37°C across various pH values have demonstrated that the compound is remarkably unstable, undergoing spontaneous depurination even at neutral pH. oup.comnih.govnih.gov The mechanism of hydrolysis is suggested to be analogous to that of other purine (B94841) nucleosides, involving protonation of the purine ring which facilitates the departure of the base. oup.com

The compound's instability is also pronounced at low temperatures. Attempts to isolate the compound during its chemical synthesis were significantly hampered by spontaneous hydrolysis, necessitating strictly anhydrous conditions and performance of chromatographic separations at 4°C. oup.com

The table below, derived from kinetic studies, illustrates the half-life for the hydrolysis of 3-methyl-2'-deoxyguanosine's glycosidic bond at various pH levels at a constant temperature of 37°C.

| pH | k (s⁻¹) x 10⁵ | Half-life (t₁/₂) |

|---|---|---|

| 3.0 | 192.5 | 1 min |

| 4.0 | 19.2 | 10 min |

| 5.0 | 2.3 | 83 min (1.4 h) |

| 5.5 | 0.7 | 275 min (4.6 h) |

| 6.0 | 0.3 | 638 min (10.6 h) |

| 7.0 | 0.1 | 1925 min (32 h) |

Data sourced from Golankiewicz et al., 1990. oup.com

The formation of an apurinic/apyrimidinic (AP) site is a direct result of the cleavage of the N-glycosidic bond, which leaves the DNA phosphodiester backbone intact but without a base. annualreviews.org In the case of 3-methyl-2'-deoxyguanosine, methylation at the N-3 position of the guanine ring is the critical event that initiates this process. oup.com

The mechanism involves the introduction of a positive charge into the purine ring system upon methylation. ttu.ee This positive charge weakens the N-glycosidic bond, making it highly susceptible to hydrolytic cleavage. annualreviews.orgttu.ee While N7-alkylation of guanine is more common and also leads to depurination, N3-methylation creates an even more labile structure. ptbioch.edu.plttu.ee The spontaneous hydrolysis of the bond releases 3-methylguanine (B32418), generating an AP site in the DNA strand. oup.com These AP sites are non-informative lesions that can stall DNA replication and are substrates for base excision repair pathways, which involve enzymes like AP endonucleases. wikipedia.orgoup.com

Conformational Analysis and Structural Dynamics in Aqueous Solutions

Detailed experimental studies on the specific conformation of 3-methyl-2'-deoxyguanosine in aqueous solution are not extensively documented in the literature. However, insights can be drawn from the known conformational properties of canonical 2'-deoxyguanosine (B1662781) and the electronic changes induced by N-3 methylation.

Canonical 2'-deoxyribonucleosides in solution exist in a dynamic equilibrium between different conformations, primarily concerning the sugar pucker (C2'-endo or 'S-type' and C3'-endo or 'N-type') and the orientation of the base relative to the sugar around the glycosidic bond (syn or anti). tandfonline.combibliotekanauki.pl For standard purine deoxynucleosides like 2'-deoxyguanosine, the anti conformation is generally favored. tandfonline.com

Methylation at the N-3 position significantly alters the electronic structure and hydrogen-bonding capabilities of the guanine base. ptbioch.edu.pl Specifically, the N-1 position is converted from a hydrogen bond donor to an acceptor, which makes its hydrogen-bonding pattern resemble that of cytidine. ptbioch.edu.pl This fundamental change would likely influence the conformational equilibrium. The introduction of a methyl group at N-3 could create steric hindrance that disfavors the syn conformation more strongly than in the unmodified nucleoside, thereby further stabilizing the anti conformation. The altered electronic distribution in the purine ring could also influence the sugar pucker equilibrium, although the precise effects remain to be elucidated through detailed structural studies like NMR spectroscopy or molecular modeling.

Comparative Reactivity Studies with Other Methylated Nucleosides

The reactivity of 3-methyl-2'-deoxyguanosine, particularly its rate of depurination, is exceptionally high when compared to other canonical and modified nucleosides. It is considered the most labile of all known nucleosides found in nature. ptbioch.edu.plnih.govnih.gov

Compared to its ribose-containing counterpart, 3-methylguanosine, 3-methyl-2'-deoxyguanosine is significantly less stable. oup.com The absence of the electron-withdrawing 2'-hydroxyl group in the deoxyribose sugar enhances the rate of hydrolysis. oup.com

The compound is also dramatically less stable than wyosine, a hypermodified nucleoside found in tRNA which itself is known for the acid-lability of its glycosidic bond. oup.com Wyosine is about five orders of magnitude less stable than guanosine (B1672433), and 3-methyl-2'-deoxyguanosine is at least another three orders of magnitude less stable than wyosine. ptbioch.edu.pl

Other methylated purines, such as N7-methyl-2'-deoxyguanosine (m7dG), are also known to be unstable and lead to depurination. pnas.org However, their instability is less pronounced. The half-life for the depurination of m7dG in free DNA under physiological conditions (pH 7.0-7.4, 37°C) ranges from 69 to 192 hours. pnas.org In contrast, 3-methyl-2'-deoxyguanosine has a half-life of approximately 32 hours under similar conditions (pH 7.0, 37°C), and this decreases rapidly with lower pH. oup.com N3-methyl-2'-deoxyadenosine (m3dA) also undergoes depurination more rapidly than m7dG, but 3-methyl-2'-deoxyguanosine remains one of the most labile lesions. acs.org

| Compound | Relative Stability (Glycosidic Bond) | Notes |

|---|---|---|

| Guanosine | Very High | Stable under physiological conditions. |

| N7-Methyl-2'-deoxyguanosine | Low | t₁/₂ ≈ 69-192 hours at pH 7-7.4, 37°C. pnas.org |

| Wyosine | Very Low | ~10⁵ times less stable than guanosine. ptbioch.edu.pl t₁/₂ = 19 days at pH 5.5, 37°C. ptbioch.edu.pl |

| 3-Methyl-2'-deoxyguanosine | Extremely Low | The most labile known natural nucleoside. oup.comnih.gov t₁/₂ = 4.6 hours at pH 5.5, 37°C. oup.com |

Interactions of 3 Methyl 3 Deoxyguanosine with Biological Macromolecules

Modulation of DNA Duplex Stability and Hybridization Properties

Currently, specific thermodynamic data, such as changes in melting temperature (Tm) or free energy (ΔG°), for DNA duplexes containing a site-specific 3'-Methyl-3'-deoxyguanosine are not extensively detailed in the available scientific literature. Studies on analogous compounds, such as those with base modifications like 8-aza-3-deaza-2'-deoxyguanosine, have shown that such changes can lead to a minor destabilization of the duplex structure. srce.hr However, without direct experimental data, the precise quantitative effect of a 3'-methyl sugar modification on DNA hybridization thermodynamics remains an area for further investigation.

Recognition by DNA Polymerases and Implications for Replication Fidelity

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides. Their ability to discriminate between correct and modified substrates is crucial for maintaining genome integrity. The triphosphate form of this compound, 3'-O-methyl-deoxyguanosine triphosphate, acts as a nucleoside analog that can be recognized by DNA polymerases.

The defining feature of 3'-O-methyl-dNTPs is their function as DNA chain terminators. Since they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, their incorporation into a growing DNA strand halts further extension.

Studies have shown that various DNA polymerases can incorporate 3'-O-methylated nucleotide analogs. For instance, 3'-O-methyl-dTTP has been shown to terminate DNA synthesis by several thermostable DNA polymerases, including Bst, AmpliTaq®, rTth, and VentR® (exo-) polymerases, in a concentration-dependent manner. researchgate.net Similarly, Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) and AmpliTaq® DNA polymerase can incorporate 3'-O-methyl-dATP, leading to chain termination. oup.com

The efficiency of incorporation, however, can be significantly lower than that of natural dNTPs or other terminators like 2',3'-dideoxynucleoside triphosphates (ddNTPs). One study estimated that 3'-O-methyl-dATP is incorporated approximately 200 to 250 times less efficiently by AMV-RT than its corresponding dideoxy analog, ddATP. oup.com In studies with HIV Reverse Transcriptase, the 3'-O-methyl modification on a thymidine (B127349) triphosphate analog resulted in a compound that was a very poor inhibitor, with incorporation rates that were not measurable under pre-steady-state kinetic analysis. acs.org This suggests that while termination is the ultimate outcome upon incorporation, the efficiency of that incorporation is highly dependent on the specific polymerase and the reaction conditions.

Table 1: Summary of 3'-O-Methyl-dNTP Interaction with DNA Polymerases This table summarizes findings for 3'-O-methylated analogs, as specific kinetic data for the guanosine (B1672433) variant was not available in the cited literature.

| Nucleotide Analog | DNA Polymerase | Observation | Reference |

|---|---|---|---|

| 3'-O-methyl-dATP | AMV-RT | Acts as a chain terminator; ~200-250x less efficient than ddATP. | oup.com |

| 3'-O-methyl-dATP | AmpliTaq® | Acts as a chain terminator. | oup.com |

| 3'-O-methyl-dTTP | AmpliTaq®, Bst, rTth, VentR® (exo-) | Acts as a chain terminator in a concentration-dependent manner. | researchgate.net |

| 3'-O-methyl-dTTP | HIV-RT | Poor inhibitor; incorporation not measurable in pre-steady-state kinetics. | acs.org |

Binding Characteristics with DNA Repair Enzymes

Cells possess a suite of DNA repair enzymes to correct damage and maintain genomic stability. The primary pathway for dealing with modified bases is base excision repair (BER), initiated by DNA glycosylases that recognize and excise the damaged base. nih.govembopress.org These enzymes typically recognize lesions on the base itself, such as those caused by alkylation or oxidation (e.g., 3-methyladenine (B1666300), 7-methylguanine). nih.govembopress.org

There is a lack of specific evidence in the searched literature describing the recognition of this compound, once incorporated into DNA, by DNA glycosylases. Because the modification is on the sugar moiety and not the base, it is unlikely to be a substrate for this class of enzymes. Repair of an incorporated chain terminator would more likely involve the action of 3'→5' exonucleases, which can remove misincorporated or terminally modified nucleotides. While some 3'-5' exonucleases like TREX1 are known to be involved in clearing aberrant DNA structures, their specific activity on DNA terminated by this compound has not been detailed. portlandpress.com

Influence on Protein-Nucleic Acid Interactions within Chromatin Contexts

In eukaryotes, DNA is packaged into chromatin, a complex of DNA and histone proteins. The fundamental unit of chromatin is the nucleosome, where DNA is wrapped around a histone octamer. Chemical modifications to both DNA (e.g., base methylation) and histones can influence chromatin structure and gene regulation. wikipedia.orgbiomodal.com

Studies have investigated how DNA base lesions, such as N7-methyl-2'-deoxyguanosine, behave within a nucleosome, finding that reactivity can be altered and that cross-links with histone proteins can form. pnas.orgnih.gov However, research specifically detailing how a sugar modification like an incorporated this compound affects the higher-order structure of chromatin or its dynamic interactions with histone proteins is not present in the available literature. Such a modification could theoretically introduce a localized structural perturbation, but its influence on nucleosome stability, positioning, or the binding of chromatin-associated proteins has yet to be elucidated.

Advanced Analytical Techniques for Characterizing 3 Methyl 3 Deoxyguanosine

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is a powerful and highly sensitive technique for the detection and quantification of modified nucleosides in complex biological matrices. nih.govnih.gov This method combines the superior separation capabilities of HPLC with the mass-resolving power and specificity of MS.

For the analysis of 3'-Methyl-3'-deoxyguanosine, a reverse-phase HPLC method would typically be developed. A C18 column is often used for the separation of nucleosides, with a mobile phase gradient consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve protonation) and an organic component (e.g., acetonitrile (B52724) or methanol). acs.org The gradient elution allows for the effective separation of this compound from other endogenous nucleosides.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. diva-portal.orgekb.eg The parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID) in the second quadrupole, generating characteristic product ions. The most stable and abundant product ion, often resulting from the cleavage of the glycosidic bond to yield the protonated guanine (B1146940) base, is monitored in the third quadrupole. acs.org This specific precursor-to-product ion transition is used for quantification in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces background noise. acs.orgdiva-portal.org

Quantification is typically achieved using a stable isotope-labeled internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response. nih.gov A calibration curve is constructed by analyzing standards of known concentrations, allowing for the accurate determination of this compound levels in biological samples like DNA hydrolysates or urine. nih.gov The method's sensitivity can reach the femtomole level, making it suitable for detecting trace amounts of the modified nucleoside. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 60% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| MRM Transition | Hypothetical values |

| (Precursor Ion → Product Ion) | m/z 282.1 → m/z 152.1 |

| Collision Energy | 20 eV |

Table 2: Representative Research Findings for Quantification in DNA

| Sample ID | DNA Source | Measured Concentration (lesions per 10⁶ dG) | RSD (%) |

|---|---|---|---|

| Control 1 | Untreated HeLa Cells | Not Detected | N/A |

| Control 2 | Untreated Mouse Liver | Not Detected | N/A |

| Treated 1 | HeLa Cells + Alkylating Agent | 15.4 | 4.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including modified nucleosides like this compound. jchps.comhyphadiscovery.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the starting point for structural analysis. rsc.org The ¹H NMR spectrum would reveal distinct signals for each proton in the molecule. Key expected signals include those for the H8 and NH₂ protons of the guanine base, the anomeric proton (H1'), the protons of the deoxyribose sugar ring (H2', H3', H4', H5'), and the newly introduced methyl group at the 3' position. The chemical shift (δ) of these protons provides clues about their electronic environment, and the spin-spin coupling patterns (J-coupling) reveal which protons are adjacent to each other. ethernet.edu.et

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. mdpi.com The chemical shifts of the carbons in the guanine base and the sugar moiety can be compared to known values for similar nucleosides to confirm the core structure. nih.gov

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton connectivity within the sugar ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the syn or anti conformation of the guanine base relative to the sugar ring.

Together, these NMR techniques allow for the complete and definitive structural confirmation of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Guanine Base | ||

| 8 | ~7.9 | ~137.0 |

| NH₂ | ~6.5 | N/A |

| NH | ~10.6 | N/A |

| 2 | N/A | ~154.0 |

| 4 | N/A | ~151.0 |

| 5 | N/A | ~117.0 |

| 6 | N/A | ~157.0 |

| Deoxyribose Moiety | ||

| 1' | ~6.1 | ~83.0 |

| 2' | ~2.3, ~2.6 | ~39.0 |

| 3' | ~2.8 | ~40.0 |

| 3'-CH₃ | ~1.2 | ~20.0 |

| 4' | ~3.9 | ~87.0 |

Spectrophotometric Methods for Molecular Interaction Analysis

UV-Visible spectrophotometry is a widely accessible technique used to study the interactions of nucleosides and their analogues with other molecules, such as proteins, metal ions, or other small molecules. mdpi.com The method relies on the principle that the electronic structure of the chromophore—in this case, the purine (B94841) ring of this compound—is sensitive to its local environment.

The guanine moiety has a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 253-260 nm and a shoulder at approximately 275-280 nm. acs.orgresearchgate.net When this compound interacts with another molecule, changes in the absorption spectrum can occur. These changes can manifest as:

Hyperchromicity or Hypochromicity: An increase or decrease in the molar absorptivity at λmax, respectively. This often indicates interactions like stacking or conformational changes.

Bathochromic Shift (Red Shift) or Hypsochromic Shift (Blue Shift): A shift of the λmax to a longer or shorter wavelength, respectively. These shifts can indicate changes in the polarity of the chromophore's environment or direct electronic interactions. mdpi.com

By systematically titrating a solution of this compound with a binding partner and monitoring the changes in the UV-Vis spectrum, one can determine the binding affinity (binding constant, Kₐ) and stoichiometry of the interaction. mdpi.com For example, the binding of a protein to the nucleoside might shield the guanine base from the solvent, leading to a hypochromic effect and a slight shift in the λmax. These spectrophotometric titrations provide valuable quantitative data on the molecular recognition processes involving the modified nucleoside. redalyc.org

Table 4: Hypothetical UV-Vis Titration Data for the Interaction of this compound with a Binding Protein

| Protein Concentration (µM) | Absorbance at 260 nm | Δ Absorbance (A₀ - A) |

|---|---|---|

| 0 (A₀) | 0.850 | 0.000 |

| 5 | 0.832 | 0.018 |

| 10 | 0.815 | 0.035 |

| 20 | 0.788 | 0.062 |

| 40 | 0.750 | 0.100 |

| 80 | 0.715 | 0.135 |

Electrophoretic Mobility Shift Assays for DNA Binding Studies

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique used to study protein-DNA interactions in vitro. thermofisher.comnih.gov This method can be adapted to investigate how the presence of a modified nucleoside, such as this compound, within a specific DNA sequence affects the binding of DNA-binding proteins like transcription factors or DNA repair enzymes.

The principle of EMSA is based on the difference in electrophoretic mobility between a free DNA fragment and a protein-DNA complex. news-medical.net When subjected to non-denaturing polyacrylamide gel electrophoresis, the larger protein-DNA complex migrates more slowly through the gel matrix than the free DNA probe, resulting in a "shifted" band. thermofisher.com

To perform the assay, a short DNA oligonucleotide (probe) containing the recognition sequence for a specific protein is synthesized. Two versions of the probe are created: a control probe with the canonical sequence and a modified probe where a specific guanosine (B1672433) is replaced with this compound. The probes are labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye, for visualization. nih.govld.ru

The labeled probe is incubated with a protein of interest (e.g., a purified recombinant protein or a nuclear cell extract) and then loaded onto a native polyacrylamide gel. After electrophoresis, the positions of the labeled DNA are visualized. A decrease in the intensity of the shifted band for the modified probe compared to the control probe would indicate that the 3'-methyl modification hinders or prevents protein binding. Conversely, if the binding is unaffected, the intensity of the shifted bands will be similar. This provides direct evidence of whether the modification interferes with molecular recognition by the DNA-binding protein. nih.gov

Table 5: Representative EMSA Experimental Design and Potential Outcomes

| Lane | Labeled DNA Probe | Protein Extract | Unlabeled Competitor DNA | Expected Result | Interpretation |

|---|---|---|---|---|---|

| 1 | Control Probe | - | - | Single band at bottom | Free DNA probe migration |

| 2 | Control Probe | + | - | Shifted band appears | Protein binds to control DNA |

| 3 | Control Probe | + | Control (100x) | Shifted band disappears | Binding is specific |

| 4 | Modified Probe | - | - | Single band at bottom | Free modified probe migration |

| 5 | Modified Probe | + | - | Shifted band is faint or absent | 3'-Methyl modification inhibits protein binding |

Biological Processing and Enzymatic Repair of 3 Methyl 3 Deoxyguanosine Adducts

Cellular Formation Pathways of Methylated Deoxyguanosine Adducts

Methylated deoxyguanosine adducts, including 3-methyl-3'-deoxyguanosine, arise from the covalent addition of a methyl group to the guanine (B1146940) base within the DNA structure. This alkylation can occur through various cellular pathways involving both endogenous and exogenous methylating agents.

Endogenous Sources: The primary endogenous methyl donor in cells is S-adenosylmethionine (SAM). pnas.orgnih.gov SAM is a crucial molecule involved in numerous biochemical transmethylation reactions, where it donates its methyl group to substrates like DNA, RNA, and proteins. pnas.orgelifesciences.org While enzymatic DNA methylation by DNA methyltransferases (DNMTs) typically occurs at specific sites (e.g., C5 of cytosine) for regulatory purposes, aberrant or non-enzymatic methylation can occur, leading to the formation of lesions such as 3-methylguanine (B32418). pnas.org These spontaneous methylation events can result in the formation of cytotoxic and mutagenic DNA adducts. wikipedia.org

Exogenous Sources: A significant source of DNA methylation damage comes from exposure to exogenous alkylating agents present in the environment and diet. nih.gov N-nitroso compounds, such as nitrosamines found in tobacco smoke, certain foods, and some industrial processes, are potent alkylating agents. nih.govacs.orgwikipedia.org These compounds can be metabolically activated by cytochrome P450 enzymes to form highly reactive electrophilic intermediates, such as methyldiazonium ions. nih.govnih.gov These intermediates can then attack nucleophilic sites on DNA bases, leading to the formation of a variety of methylated adducts, including N7-methylguanine, O6-methylguanine, and 3-methyladenine (B1666300), as well as 3-methylguanine. nih.govoup.com Chemical agents like methyl methanesulfonate (B1217627) (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are also well-characterized methylating agents that induce a spectrum of DNA methylation damage, including 3-methylguanine. oup.com

The relative abundance of different methylated adducts can vary depending on the specific methylating agent. However, the formation of 3-methylguanine is a significant event that necessitates efficient repair mechanisms to prevent deleterious cellular consequences. nih.gov

| Source Type | Specific Agent/Molecule | Mechanism of Methylation | Resulting Adducts (Examples) |

| Endogenous | S-adenosylmethionine (SAM) | Non-enzymatic transfer of a methyl group | 3-methylguanine, 7-methylguanine (B141273) |

| Exogenous | N-nitroso compounds (e.g., nitrosamines) | Metabolic activation to reactive diazonium ions | N7-methylguanine, O6-methylguanine, 3-methylguanine |

| Exogenous | Laboratory/Industrial Chemicals (e.g., MMS, MNNG) | Direct chemical reaction with DNA | N7-methylguanine, 3-methyladenine, 3-methylguanine |

Base Excision Repair (BER) Pathway Initiated by DNA Glycosylases

The primary defense mechanism against small, non-helix-distorting base lesions like 3-methylguanine is the Base Excision Repair (BER) pathway. wikipedia.orgnih.gov This highly conserved repair process is initiated by a class of enzymes known as DNA glycosylases. creative-diagnostics.comacs.org These enzymes are responsible for recognizing the specific damaged base and excising it from the DNA backbone by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar. nih.govebi.ac.uk This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site, which is a key intermediate in the BER pathway. wikipedia.orgbmbreports.org

There are several DNA glycosylases, each with a specific or broad range of substrate specificities for different types of DNA damage. For alkylation damage, the key initiating enzyme in humans is the Alkyladenine DNA Glycosylase (AAG). wikipedia.orgnih.gov

Substrate Specificity of Alkyladenine DNA Glycosylase (AAG) Towards 3'-Methyl-3'-deoxyguanosine Adducts

The human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is a monofunctional glycosylase that exhibits broad substrate specificity. wikipedia.orgnih.gov It is the primary enzyme in human cells responsible for recognizing and removing a variety of alkylated purine (B94841) bases. pnas.orgwikipedia.org Its substrates include cytotoxic lesions like 3-methyladenine and also 3-methylguanine. nih.gov

AAG scans the DNA for damage and, upon encountering a lesion like 3-methylguanine, flips the damaged base out of the DNA helix and into its active site. ebi.ac.uk The enzyme then catalyzes the hydrolysis of the N-glycosidic bond, releasing the free 3-methylguanine base. nih.gov While AAG can also excise other adducts such as 7-methylguanine and 1,N⁶-ethenoadenine, its activity on 3-methylguanine is a critical function for preventing the cytotoxic effects of this lesion. pnas.orgnih.govnih.gov Studies in Escherichia coli have shown that while the AlkA glycosylase is more efficient at excising 3-methylguanine, the Tag glycosylase (another 3-methyladenine DNA glycosylase) can also remove this lesion, highlighting the importance of repairing this type of damage. nih.govnih.gov The human AAG enzyme is crucial for initiating the repair of 3-methylguanine adducts in DNA. nih.gov

| Enzyme | Organism | Primary Substrates | Relative Activity on 3-methylguanine |

| AAG (MPG) | Human | 3-methyladenine, 7-methylguanine, 1,N⁶-ethenoadenine, Hypoxanthine, 3-methylguanine | Efficiently recognizes and excises |

| AlkA | E. coli | 3-methyladenine, 3-methylguanine, 7-methylguanine | High efficiency |

| Tag | E. coli | 3-methyladenine | Lower efficiency compared to AlkA |

Downstream BER Enzyme Recruitment and Activity

Following the excision of 3-methylguanine by AAG, the resulting AP site is processed by a series of downstream enzymes to complete the repair process. nih.gov This cascade of events is often referred to as short-patch BER, which is the predominant sub-pathway. wikipedia.org

AP Site Incision: The first enzyme to act on the AP site is AP Endonuclease 1 (APE1). creative-diagnostics.combmbreports.org APE1 recognizes the abasic site and cleaves the phosphodiester backbone immediately 5' to the lesion. acs.orgresearchgate.net This creates a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. nih.govresearchgate.net

Gap Filling and dRP Excision: DNA Polymerase β (Pol β) is then recruited to the site of the break. wikipedia.orgoup.com Pol β has two distinct activities. First, it possesses a dRP lyase activity that removes the 5'-dRP group. researchgate.net Second, its polymerase activity fills the one-nucleotide gap by inserting the correct nucleotide (in this case, cytosine) opposite the corresponding base on the intact strand. researchgate.netyoutube.com

Nick Ligation: The final step in the BER pathway is the sealing of the remaining nick in the DNA backbone. youtube.com This is accomplished by DNA Ligase III, often in complex with its cofactor XRCC1, which catalyzes the formation of a phosphodiester bond between the newly inserted nucleotide and the adjacent nucleotide, restoring the integrity of the DNA strand. wikipedia.org

This coordinated sequence of enzymatic activities ensures the efficient and accurate repair of the site where the 3-methylguanine adduct was initially located. researchgate.net

Interplay with Other DNA Repair Mechanisms

While the Base Excision Repair pathway is the primary route for the repair of 3-methylguanine, there is evidence of interplay and cooperation with other DNA repair pathways, particularly when the level of damage is high or when BER is compromised. nih.gov

Nucleotide Excision Repair (NER): Although NER is primarily responsible for repairing bulky, helix-distorting lesions, some studies suggest that it can contribute to the removal of certain types of alkylation damage, particularly in the absence of a functional BER pathway. nih.gov Research has shown that in cells deficient in both BER (lacking AAG) and NER, the repair of N-methylpurines like 7-methylguanine and 3-methyladenine is significantly impaired, indicating a role for NER in their removal. nih.gov

Direct Reversal Repair: The AlkB family of proteins (in humans, ALKBH2 and ALKBH3) can directly reverse some types of methylation damage by oxidative demethylation. nih.gov While their primary substrates are lesions like 1-methyladenine (B1486985) and 3-methylcytosine, the existence of multiple pathways for repairing alkylation damage provides a robust defense system for the cell. nih.gov

Mismatch Repair (MMR): The BER process itself can generate intermediates, such as nicks in the DNA, that can stimulate other repair pathways. It has been proposed that the processing of N-alkylation adducts by BER can create signals that stimulate the Mismatch Repair (MMR) pathway to act on other nearby lesions, such as O⁶-methylguanine. elifesciences.org

This crosstalk between different DNA repair pathways ensures that the cell has multiple layers of defense to protect the genome from the diverse array of lesions caused by alkylating agents. nih.govresearchgate.net

Applications of 3 Methyl 3 Deoxyguanosine Analogs in Mechanistic Biology Research

Use as Probes for Studying DNA Damage Response Pathways

Analogs of methylated nucleosides are instrumental in elucidating the cellular response to DNA alkylation, a form of damage that can be cytotoxic and mutagenic. For instance, N3-methyladenine (3MeA), a major cytotoxic lesion formed by SN2 methylating agents, is known to block DNA replication. nih.govnih.gov The inherent instability of 3MeA in DNA, which can lead to the formation of an abasic site, has necessitated the synthesis of stable analogs to study its effects. nih.govnih.gov

One such stable analog, 3-deaza-3-methyladenine (3dMeA), has been synthesized and incorporated into oligonucleotides to investigate the DNA damage response. nih.govnih.gov Studies using 3dMeA have demonstrated that this lesion effectively blocks the progression of replicative DNA polymerases, such as human DNA polymerases α and δ. nih.govnih.gov This blockage is presumed to occur because the methyl group in the minor groove of the DNA helix interferes with the polymerase's interaction with the DNA. nih.govnih.gov The use of these analogs allows researchers to investigate the specific cellular responses to this type of DNA damage without the confounding factor of spontaneous depurination.

Furthermore, the study of how cells handle such lesions has revealed the importance of specific DNA glycosylases in the base excision repair (BER) pathway. nih.gov For example, 3-methyladenine (B1666300) DNA glycosylase I (TAG) in Escherichia coli is specifically responsible for excising the 3MeA lesion. nih.gov The use of stable analogs in structural and biochemical studies helps to delineate the recognition and catalytic mechanisms of these repair enzymes.

| Analog Compound | Application in DNA Damage Response Research | Key Findings |

| 3-deaza-3-methyladenine (3dMeA) | Stable mimic of N3-methyladenine (3MeA) to study its effect on DNA replication. | Blocks replicative DNA polymerases α and δ. nih.govnih.gov |

| N3-methyladenine (3MeA) | Investigating the cytotoxic effects of DNA alkylation. | Major cytotoxic lesion that hinders DNA replication. nih.govnih.gov |

Tools for Elucidating DNA Polymerase Bypass Mechanisms

While replicative polymerases are stalled by lesions like 3MeA, specialized translesion synthesis (TLS) polymerases can bypass such damage, albeit with varying efficiency and fidelity. The stable analog 3dMeA has been crucial in identifying and characterizing the polymerases involved in bypassing N3-methyladenine lesions.

In vitro studies have shown that while human DNA polymerases α and δ are blocked by 3dMeA, the Y-family TLS polymerases η, ι, and κ are capable of bypassing this lesion. nih.govnih.gov Similarly, Saccharomyces cerevisiae polymerase η (Rad30) can also bypass 3dMeA. nih.govnih.gov These findings have been corroborated by in vivo studies in yeast, where polymerase η was shown to contribute to the survival of cells exposed to methyl methanesulfonate (B1217627) (MMS), an agent that produces 3MeA lesions. nih.govnih.gov

The ability to incorporate a stable lesion analog like 3dMeA into a DNA template allows for detailed kinetic analysis of nucleotide incorporation opposite the lesion by different polymerases. This provides insights into the mechanisms of lesion bypass, including the efficiency and accuracy of nucleotide insertion and extension past the damaged site. Such studies are critical for understanding how cells tolerate DNA damage and the mutational consequences of these bypass events.

| DNA Polymerase | Activity on 3dMeA Template | Implication |

| Human Polymerase α | Blocked | Replicative polymerase is sensitive to this lesion. nih.govnih.gov |

| Human Polymerase δ | Blocked | Replicative polymerase is sensitive to this lesion. nih.govnih.gov |

| Human Polymerase η | Bypass | Involved in translesion synthesis past 3MeA. nih.govnih.gov |

| Human Polymerase ι | Bypass | Involved in translesion synthesis past 3MeA. nih.govnih.gov |

| Human Polymerase κ | Bypass | Involved in translesion synthesis past 3MeA. nih.govnih.gov |

| S. cerevisiae Polymerase η | Bypass | Contributes to cell survival after exposure to methylating agents. nih.govnih.gov |

Contributions to Understanding Nucleoside Metabolism and Salvage Pathways

Modified nucleosides also serve as probes to understand the intricacies of nucleoside metabolism and salvage pathways. The salvage pathway allows cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA, which is a more energy-efficient process than de novo synthesis. fiveable.mewikipedia.org

Studying the interaction of nucleoside analogs with the enzymes of the salvage pathway, such as nucleoside kinases and phosphorylases, can reveal important information about the substrate specificity and regulatory mechanisms of these enzymes. For example, 3'-Deoxyguanosine (B57647) has been shown to interact with human purine (B94841) nucleoside phosphorylase. medchemexpress.com This interaction is crucial for the purine salvage pathway.

By using modified nucleosides, researchers can investigate how alterations at the 3' position of the sugar moiety affect their recognition and processing by metabolic enzymes. This knowledge is not only important for understanding basic cellular metabolism but can also be exploited for therapeutic purposes, as many antiviral and anticancer drugs are nucleoside analogs that target these pathways. The study of how these analogs are phosphorylated by kinases like deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1) helps to elucidate their mechanism of action and the potential for drug resistance. nih.govnih.gov

Development of Chemical Biology Reagents Based on 3'-Methyl-3'-deoxyguanosine Scaffolds

The core structure of nucleosides like 3'-deoxyguanosine provides a versatile scaffold for the development of chemical biology reagents. By modifying the base or the sugar, researchers can create probes with specific functionalities to investigate biological processes.

For instance, the synthesis of guanosine (B1672433) and deoxyguanosine phosphoramidites with cross-linkable tethers allows for their direct incorporation into RNA and DNA. nih.gov These modified nucleosides can then be used to study nucleic acid-protein interactions and the three-dimensional structure of nucleic acids. Similarly, the synthesis of 3′-Amino-3′-deoxyguanosine provides a precursor for creating further derivatives with unique properties. researchgate.net

Future Research Directions and Open Questions Pertaining to 3 Methyl 3 Deoxyguanosine

Computational Modeling and Molecular Dynamics Simulations of Interactions

The advent of powerful computational tools has revolutionized the study of molecular interactions. For 3'-Methyl-3'-deoxyguanosine, computational modeling and molecular dynamics (MD) simulations represent a significant frontier for elucidating its behavior at the atomic level. Future research in this area will likely focus on several key aspects:

Enzyme-Substrate Interactions: MD simulations can provide valuable insights into how this compound interacts with the active sites of various enzymes, such as polymerases, kinases, and nucleoside hydrolases. By simulating the dynamic movements of the molecule within the enzyme's binding pocket, researchers can predict binding affinities, identify key amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding. This knowledge is instrumental in predicting the compound's potential as an enzyme inhibitor or substrate.

Predictive Modeling for Drug Design: By combining quantum mechanical calculations with classical MD simulations, researchers can develop predictive models for the biological activity of novel derivatives of this compound. These models can help in the rational design of new compounds with enhanced therapeutic properties by predicting how different functional group modifications would alter their interactions with biological targets.

A summary of potential computational studies is presented in the table below:

| Research Area | Computational Method | Key Questions to Address |

| Enzyme Interactions | Molecular Dynamics (MD) Simulations | What is the binding affinity and mode of interaction with target enzymes (e.g., polymerases, kinases)? |

| Nucleic Acid Incorporation | Quantum Mechanics/Molecular Mechanics (QM/MM) | Can this compound triphosphate be incorporated into DNA/RNA? What are the energetic barriers? |

| Impact on Nucleic Acid Structure | MD Simulations | How does the presence of this compound affect the stability and conformation of a nucleic acid duplex? |

| Rational Drug Design | Quantitative Structure-Activity Relationship (QSAR) | Can we predict the biological activity of novel derivatives based on their chemical structure? |

Investigation of Physiological Consequences in Complex Biological Systems

While in vitro studies provide a foundational understanding, the physiological consequences of this compound in complex biological systems remain largely unexplored. Future research should venture into in vivo models to unravel its systemic effects.

Guanosine (B1672433) itself plays a significant role in neuroprotection and has shown effects on cancer cell proliferation. Investigating whether this compound shares or modulates these properties is a key area of interest. The modification at the 3' position could potentially alter its interaction with purinergic receptors or its metabolic fate, leading to distinct physiological outcomes.

Key research questions to be addressed in vivo include:

Metabolism and Pharmacokinetics: How is this compound metabolized in a living organism? What is its bioavailability, distribution, and elimination profile? Understanding its metabolic fate is crucial for any potential therapeutic application.

Cellular Uptake and Distribution: How does this modified nucleoside cross cellular membranes? Does it accumulate in specific tissues or cell types?

Effects on Endogenous Nucleoside Pools: Does the presence of this compound perturb the delicate balance of endogenous purine (B94841) nucleoside and nucleotide pools? Such perturbations could have widespread effects on cellular processes.

Long-term Effects and Toxicity: What are the long-term consequences of exposure to this compound? Are there any potential toxicities associated with its administration?

The following table outlines potential areas of in vivo investigation:

| Area of Investigation | Experimental Approach | Potential Outcomes |

| Metabolism | In vivo studies in animal models (e.g., rodents) | Identification of metabolic pathways and breakdown products. |

| Pharmacokinetics | Administration to animal models and sample analysis | Determination of absorption, distribution, metabolism, and excretion (ADME) profiles. |

| Cellular Transport | Cell culture studies with labeled compound | Elucidation of uptake mechanisms. |

| Impact on Nucleotide Pools | Mass spectrometry-based analysis of cell extracts | Assessment of perturbations in endogenous nucleoside and nucleotide concentrations. |

| Toxicity Profile | Long-term administration in animal models | Identification of potential adverse effects and target organs of toxicity. |

Exploration of Novel Therapeutic Strategies Based on Modified Nucleoside Chemistry

The development of novel therapeutic strategies based on modified nucleosides is a rapidly advancing field. The unique chemical structure of this compound offers several avenues for therapeutic exploration, particularly in antiviral and anticancer applications.

The modification at the 3'-hydroxyl group, which is essential for the elongation of nucleic acid chains by polymerases, suggests that this compound could act as a chain terminator. This mechanism is the cornerstone of many successful antiviral drugs. Future research should focus on:

Antiviral Activity: Screening this compound and its derivatives against a broad range of viruses, especially those that rely on RNA-dependent RNA polymerases for replication.

Anticancer Potential: Investigating its cytotoxic effects on various cancer cell lines. The disruption of DNA synthesis or other cellular processes due to the incorporation of this modified nucleoside could lead to cancer cell death.

Prodrug Development: Designing and synthesizing prodrugs of this compound to enhance its bioavailability and cellular uptake. Prodrug strategies could involve modifications that are cleaved by intracellular enzymes to release the active compound.

The table below summarizes potential therapeutic research directions:

| Therapeutic Area | Research Approach | Rationale |

| Antiviral | In vitro viral replication assays | The 3'-methyl modification may act as a chain terminator for viral polymerases. |

| Anticancer | Cytotoxicity assays in cancer cell lines | Disruption of DNA synthesis or other metabolic pathways could induce apoptosis in cancer cells. |

| Prodrugs | Chemical synthesis and in vitro/in vivo evaluation | To improve the pharmacokinetic properties and target delivery of the compound. |

Advances in Synthetic Accessibility and Large-Scale Production for Research Purposes

The advancement of research into the biological activities and therapeutic potential of this compound is critically dependent on its availability. Therefore, developing efficient and scalable synthetic routes is a paramount research objective.

Current synthetic methods for modified nucleosides can be complex and may not be suitable for large-scale production. Future research in synthetic chemistry should aim to:

Develop Novel Synthetic Routes: Explore new and more efficient synthetic strategies to produce this compound with high yields and purity. This could involve the use of novel catalysts or protecting group strategies.

Scale-Up for Preclinical and Clinical Studies: Develop robust and cost-effective methods for the large-scale production of this compound that meet the stringent requirements for preclinical and potential clinical investigations.

A summary of synthetic research goals is provided below:

| Research Goal | Approach | Desired Outcome |

| Novel Synthesis | Exploration of new chemical reactions | More efficient and stereoselective synthesis with fewer steps. |

| Process Optimization | Design of Experiments (DoE) | Improved yields, reduced costs, and enhanced purity of the final product. |

| Scalable Production | Process development and engineering | A robust and reproducible manufacturing process suitable for producing larger quantities. |

Q & A

Q. What synthetic methodologies are commonly employed for 3'-Methyl-3'-deoxyguanosine, and how is structural validation performed?

Synthesis of this compound typically involves nucleoside modification strategies, such as selective methylation at the 3'-position using protecting groups (e.g., tetraisopropyldisiloxane) and methylating agents (e.g., methyl triflate). For example, analogous syntheses of 2'-N-methylamino-2'-deoxyguanosine derivatives use sequential silylation, acylation, and deprotection steps . Structural validation relies on NMR (e.g., H, C, and 2D COSY for sugar and base protons) and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm methylation sites and purity.

| Analytical Technique | Key Data Points | Example from Evidence |

|---|---|---|

| H NMR | δ 3.40 (s, 3H, 3'-CH) | Methylation-specific shifts in analogous compounds |

| ESI-MS | [M+H] m/z = 298.1 | Confirmed via synthetic intermediates |

Q. Which chromatographic techniques are optimal for purity analysis of this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, employing C18 columns and gradients of acetonitrile/water with 0.1% formic acid. LC-MS/MS (e.g., using a QTOF analyzer) provides higher sensitivity for detecting trace impurities, as demonstrated in deoxyguanosine metabolite analysis . For non-polar derivatives, GC-MS with trimethylsilyl (TMS) derivatization can resolve volatile impurities .

Q. How do the physicochemical properties of this compound influence its stability in aqueous solutions?

The compound’s stability is affected by:

- Solubility : Limited aqueous solubility (similar to deoxyguanosine derivatives) necessitates buffered solutions (pH 6–7) or co-solvents (e.g., DMSO) .

- Hydrolysis susceptibility : The glycosidic bond may degrade under acidic conditions, requiring storage at –20°C in inert atmospheres .

- Oxidative degradation : Antioxidants (e.g., ascorbic acid) are recommended to prevent 8-hydroxylation, a common oxidative modification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Key parameters include:

- Catalyst selection : DMAP (4-dimethylaminopyridine) improves acylation efficiency while reducing side reactions .

- Temperature control : Lower temperatures (0–25°C) during methylation steps suppress unwanted alkylation at the N7 position of guanine.

- Purification strategies : Silica gel chromatography with ethyl acetate/methanol gradients isolates the target compound from unreacted intermediates .

| Byproduct | Mitigation Strategy | Reference |

|---|---|---|

| N7-methylated adduct | Use bulky protecting groups on the base | |

| Hydrolysis products | Anhydrous solvents and inert gas purging |

Q. What mechanisms underlie this compound's role in DNA damage studies, and how can its oxidative stress interactions be experimentally validated?

The methyl group at the 3'-position may sterically hinder DNA repair enzymes (e.g., OGG1), mimicking oxidative lesions like 8-hydroxy-2'-deoxyguanosine (8-OHdG). To validate oxidative interactions:

- In vitro assays : Treat plasmid DNA with this compound and HO/Fe systems, then quantify strand breaks via gel electrophoresis .

- LC-MS/MS detection : Monitor 8-OHdG formation in cellular DNA using MRM transitions (m/z 284→168) .

Q. How can researchers distinguish between the direct cytotoxicity of this compound and effects mediated by its metabolites?

- Metabolic inhibition : Co-treat cells with CYP450 inhibitors (e.g., ketoconazole) and compare viability (e.g., MTT assay) .

- Metabolite profiling : Use HPLC-coupled radiolabeling (e.g., C-methyl groups) to track metabolite formation in hepatic microsomes .

| Experimental Design | Outcome Metric | Reference |

|---|---|---|

| CYP450 inhibition | Reduced cytotoxicity indicates metabolite-driven toxicity | |

| Radiolabel tracing | Identifies methylated metabolites in urine/plasma |

Q. What computational approaches are suitable for QSAR analysis of this compound derivatives?

- Molecular docking : Predict binding affinities to DNA repair proteins (e.g., PARP1) using AutoDock Vina .

- DFT calculations : Analyze electron density at the methyl group to correlate with steric effects on enzyme inhibition .

Data Contradictions and Resolution

Q. How should discrepancies in reported toxicity values for deoxyguanosine analogues be addressed?

Variations in LC values (e.g., 1.7 mg/L for fish vs. 0.55 mg/L for Daphnia magna) arise from species-specific sensitivities and test conditions (e.g., static vs. flow-through systems) . Researchers should:

Q. Why do some studies report conflicting bioaccumulation potentials for methylated nucleosides?

Discrepancies in bioconcentration factors (BCF) stem from:

- Test organism lipid content : Higher lipid tissues amplify BCF values .

- Environmental pH : Ionizable groups (e.g., amine in guanine) affect partitioning .

Methodological Best Practices

- Toxicity testing : Follow OECD Guidelines 201 (algae), 202 (Daphnia), and 203 (fish) for aquatic toxicity assessments .

- Synthetic reproducibility : Document reaction yields and purity thresholds (e.g., ≥95% by HPLC) to ensure batch consistency .

- Data reporting : Include CAS numbers, spectral validation (NMR/MS), and toxicity classifications (e.g., H411 for aquatic hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。